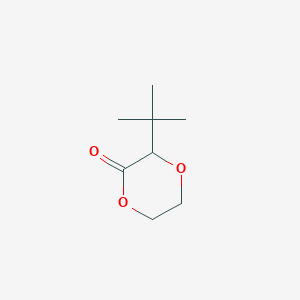

3-Tert-butyl-1,4-dioxan-2-one

Description

Historical Development and Significance of Cyclic Carbonate Chemistry in Organic Synthesis

The chemistry of cyclic carbonates, organic compounds featuring a carbonate group within a ring structure, has evolved significantly, establishing them as highly versatile intermediates in organic synthesis. nih.gov Historically, the synthesis of these compounds often relied on hazardous reagents such as phosgene (B1210022) and its derivatives. google.com A pivotal shift towards greener and more sustainable methods occurred with the development of processes that utilize carbon dioxide (CO₂) as a C1 building block. The cycloaddition of CO₂ to epoxides has become a prominent route, valued for its 100% atom economy and the use of a renewable and non-toxic feedstock. sigmaaldrich.comrsc.orgnih.gov

The significance of cyclic carbonates stems from their utility as building blocks for a wide array of chemical transformations. They are key precursors in reactions such as decarboxylation, hydrogenation, and transesterification. nih.govwikipedia.org Furthermore, their reaction with amines to form urethane (B1682113) linkages provides a non-isocyanate route to polyhydroxyurethanes (PHUs), offering a safer alternative to conventional polyurethane production. sigmaaldrich.comwikipedia.org The development of catalytic systems, including organocatalysts, has been crucial in improving the efficiency and applicability of these transformations under milder conditions. google.comrsc.org This has expanded their role in the synthesis of complex molecules and functional materials. nih.govgoogle.com

Overview of 1,4-Dioxan-2-one (B42840) (PDO) as a Monomer and its Derivatives in Polymer Science Research

1,4-Dioxan-2-one, commonly referred to as p-dioxanone (PDO), is a six-membered cyclic ether-ester monomer of significant interest in polymer science. semanticscholar.org It is primarily used to synthesize poly(p-dioxanone) (PPDO), a colorless, crystalline, and biodegradable polymer. acs.org The synthesis of PPDO is achieved through the ring-opening polymerization (ROP) of the PDO monomer, a process that can be initiated by various catalysts, including organometallic compounds like tin(II) octoate and organic catalysts. acs.orgrsc.orgresearchgate.net

PPDO is distinguished by its combination of desirable properties, including flexibility, biocompatibility, and bioabsorbability, which makes it highly suitable for biomedical applications. researchgate.netresearchgate.netclockss.org The ether group within its polymer backbone imparts flexibility, while the ester linkages are susceptible to hydrolysis, enabling its degradation. acs.orgresearchgate.net Research has extensively explored the polymerization kinetics and thermodynamics of PDO. worldscientific.com Studies on derivatives and copolymers have also been a major focus, aiming to tailor the material's properties. For instance, copolymerization of PDO with monomers like polyethylene (B3416737) glycol (PEG), xylan, and cellulose (B213188) has been used to create materials with modified degradation rates and mechanical characteristics. rsc.orgresearchgate.netgoogle.com More recently, research into substituted PDO monomers, such as 3-methyl-1,4-dioxan-2-one, has demonstrated a pathway to amorphous polymers with potential for chemical closed-loop recycling. google.com

Table 1: Selected Properties of Poly(p-dioxanone) (PPDO)

| Property | Value | References |

|---|---|---|

| Appearance | Colorless, Crystalline Polymer | acs.org |

| Glass Transition Temperature (Tg) | -10 to 0 °C | acs.orgresearchgate.net |

| Melting Point (Tm) | ~105 °C | researchgate.net |

| Crystallinity | ~55% | acs.org |

| Key Feature | Biodegradable and Biocompatible | acs.orgresearchgate.netclockss.org |

Structural and Electronic Considerations of the tert-Butyl Moiety in Alicyclic Systems

The tert-butyl group is a sterically demanding substituent that exerts profound structural and electronic effects on alicyclic systems. Its most significant structural influence is its role as a "conformational lock." rsc.org In six-membered rings like cyclohexane (B81311), the immense steric hindrance associated with placing the bulky tert-butyl group in an axial position is highly unfavorable due to severe 1,3-diaxial interactions. This energetic penalty is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. The A-value for a tert-butyl group is exceptionally high (around 5 kcal/mol), effectively forcing the ring into a conformation where the tert-butyl group occupies the equatorial position. This "locking" effect simplifies conformational analysis and provides a rigid scaffold for studying reaction mechanisms.

Electronically, the tert-butyl group is often considered an electron-donating group through an inductive effect. Furthermore, it can participate in hyperconjugation. clockss.org This interaction can influence the electronic properties of a molecule, for example, by raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). clockss.org While primarily known for its steric bulk, the tert-butyl group's electronic contributions are a key consideration in molecular design. clockss.org Recent studies have even explored leveraging its unique electronic and steric properties to direct chemical reactions, such as the selective hydroxylation of its primary C-H bonds, treating it as a functional group itself.

Table 2: Approximate A-Values for Selected Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH₃ (Methyl) | 1.74 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.21 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -OH (Hydroxy) | 0.87 (in CCl₄) |

| -Cl (Chloro) | 0.62 |

Source: Data compiled from various standard organic chemistry texts and sources.

Rationale for Investigating 3-Tert-butyl-1,4-dioxan-2-one as a Model Compound for Mechanistic Studies and Advanced Materials Precursors

The investigation of this compound is predicated on a logical synthesis of the principles outlined in the preceding sections. Although direct research on this specific molecule is not extensively published, its value as a target for study can be rationally inferred.

As a model compound for mechanistic studies , the introduction of a tert-butyl group at the C3 position of the 1,4-dioxan-2-one ring would create a conformationally locked system. The parent PDO ring exists in a dynamic equilibrium of chair and boat/twist conformations, which can complicate the precise analysis of reaction pathways. By installing a tert-butyl group, the ring would be predominantly fixed in a single chair conformation with the bulky group in a pseudo-equatorial position. This rigid structure would allow for a more precise investigation of the stereoelectronic requirements of ring-opening polymerization. Mechanistic studies on PDO polymerization often assume a specific acyl-oxygen bond cleavage worldscientific.com; a conformationally locked monomer like this compound would provide an ideal substrate to validate such mechanistic hypotheses without the ambiguity of multiple contributing conformers.

As a precursor for advanced materials , the polymerization of this compound would yield a novel polymer, poly(this compound). The introduction of substituents onto the backbone of polyesters is a well-established strategy for tuning their physical and chemical properties. As seen with monomers like 3-methyl-1,4-dioxan-2-one which yields an amorphous polymer google.com, the large tert-butyl group would be expected to drastically alter the properties of the resulting material compared to standard PPDO. It would likely disrupt crystal packing, potentially leading to an amorphous polymer with a significantly higher glass transition temperature (Tg). Furthermore, the steric shielding provided by the tert-butyl group could influence the rate of hydrolytic degradation, creating a new biodegradable material with a distinct stability profile. The synthesis and polymerization of this monomer would thus represent a clear path toward expanding the family of advanced, biodegradable materials derived from the versatile 1,4-dioxan-2-one scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1,4-dioxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6-7(9)11-5-4-10-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLJHAKWZUZLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 1,4 Dioxan 2 One and Analogous Structures

Classical Approaches to 1,4-Dioxan-2-one (B42840) Ring Formation

Traditional methods for creating the 1,4-dioxan-2-one skeleton often rely on condensation reactions, which can present significant challenges in terms of yield and product purity.

The formation of cyclic esters from α-hydroxycarboxylic acids is a foundational concept in organic synthesis. However, the direct, single-step condensation to form six-membered rings like 1,4-dioxan-2,5-diones (cyclic dimers of α-hydroxy acids) is often of limited preparative value. google.com Such reactions frequently result in complex mixtures of linear and cyclic oligomers, leading to poor yields of the desired product. google.com

To circumvent these issues, the synthesis is commonly performed in a two-step process:

Oligomerization: The α-hydroxy acid is first heated, typically with the removal of water, to form a mixture of linear oligomers. google.com

Cyclization/Thermolysis: The resulting oligomer mixture is then heated to high temperatures (often near 250°C) in the presence of various catalysts to induce intramolecular cyclization, forming the six-membered ring. The cyclic product is usually distilled from the reaction mixture as it is formed to shift the equilibrium and prevent further reactions. google.com

This approach suffers from drawbacks including excessive tar formation, slow production rates, and generally low yields. google.com While this method is more commonly documented for the symmetrical 1,4-dioxane-2,5-diones, the principles of competing polymerization and the need for conditions that favor intramolecular cyclization are directly applicable to the synthesis of 1,4-dioxan-2-one structures from their corresponding precursors.

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a key goal in green chemistry. One application is the synthesis of cyclic carbonates from diols. The reaction of 1,3-diols with CO₂ provides a pathway to six-membered cyclic carbonates, specifically the 1,3-dioxan-2-one (B34567) isomeric ring system. While structurally distinct from the 1,4-dioxan-2-one target, this method represents an important route to analogous six-membered heterocycles.

One of the earliest general methods for this transformation involves the carboxylative cyclization of 1,3-diols using cerium(IV) oxide (CeO₂) as a catalyst and 2-cyanopyridine (B140075) as a dehydrating agent under a CO₂ atmosphere. The dehydrating agent is crucial to drive the reaction toward the product by removing the water formed during cyclization, thereby overcoming equilibrium limitations.

| Catalyst System | Substrate | Dehydrating Agent | Conditions | Product | Yield |

| CeO₂ | 1,3-Diols | 2-Cyanopyridine | 5 MPa CO₂, 140°C | 1,3-Dioxan-2-ones | Good to Excellent |

This table summarizes a general method for synthesizing 1,3-dioxan-2-one analogs via CO₂ fixation.

Advanced Catalytic Syntheses of 1,4-Dioxan-2-one Derivatives

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder conditions, higher selectivity, and improved yields for the construction of the 1,4-dioxan-2-one ring.

Carbonylation reactions, which introduce a carbonyl group into a molecule using carbon monoxide (CO), provide a direct route to 1,4-dioxan-2-ones. A patented process describes the reaction of a 1,2-glycol with formaldehyde (B43269) and carbon monoxide in the presence of a catalytic amount of hydrogen fluoride. google.com This reaction is believed to proceed through the initial formation of a 1,3-dioxolane (B20135) from the glycol and formaldehyde, which is then carbonylated to yield the final 1,4-dioxan-2-one product. google.com

Critically, this method can be used to produce substituted derivatives. For instance, using propylene (B89431) glycol results in 5-methyl-1,4-dioxan-2-one. google.com By extension, the synthesis of 3-Tert-butyl-1,4-dioxan-2-one would be achievable by starting with 3,3-dimethylbutane-1,2-diol.

An alternative approach involves the direct carbonylation of 1,3-dioxolane using a solid acid catalyst, such as the cation-exchange resin Nafion NR-50. This method has been shown to produce 1,4-dioxan-2-one with a maximum yield of 40% under optimized conditions. epa.gov

| Method | Precursors | Catalyst | Conditions | Product |

| Hydrofluoric Acid Catalysis | 1,2-Glycol, Formaldehyde, CO | Anhydrous Hydrogen Fluoride | 0°C to 100°C, 10 to 4000 psia CO | 1,4-Dioxan-2-one |

| Solid Acid Catalysis | 1,3-Dioxolane, CO | Nafion NR-50 Resin | 120°C, 25 MPa initial CO pressure, 4h | 1,4-Dioxan-2-one |

This table compares two catalytic carbonylation methods for the synthesis of the 1,4-dioxan-2-one ring.

Organocatalysis avoids the use of potentially toxic or expensive metals and has been extensively applied to the synthesis of cyclic carbonates, particularly five-membered rings from the coupling of epoxides and CO₂. These strategies are relevant for producing analogous structures and demonstrate advanced catalytic principles.

Effective organocatalytic systems are often bicomponent, combining an organic salt or ionic liquid (which acts as a nucleophile to open the epoxide ring) with a hydrogen bond donor (which activates the epoxide). This synergistic approach can lead to quantitative formation of cyclic carbonates in short reaction times without the need for organic solvents. Guanidinium salts have been identified as particularly efficient organocatalysts in these systems.

Biocatalysis offers a green and highly selective alternative for chemical synthesis. While the direct lipase-catalyzed cyclization to form 1,4-dioxan-2-one is not extensively documented, enzymatic routes to its direct precursor have been developed. A flavoprotein alcohol oxidase has been shown to facilitate the selective double oxidation of diethylene glycol to produce 2-(2-hydroxyethoxy)acetic acid in high yield. nih.gov This hydroxy acid is the immediate open-chain precursor to 1,4-dioxan-2-one.

Furthermore, lipases are well-known for their ability to catalyze esterification and lactonization reactions, particularly in non-aqueous environments. The reverse reaction, the ring-opening polymerization of 1,4-dioxan-2-one, is efficiently catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB). nih.gov This enzymatic activity highlights the potential for CALB to also catalyze the intramolecular cyclization of the precursor hydroxy acid under conditions that favor lactone formation over polymerization (e.g., high dilution). The use of lipases is also well-established for the kinetic resolution of related chiral heterocyclic compounds, underscoring their utility in stereoselective synthesis. nih.govnih.gov

| Enzyme | Substrate | Transformation | Product |

| Flavoprotein Alcohol Oxidase | Diethylene Glycol | Double Oxidation | 2-(2-Hydroxyethoxy)acetic acid |

| Candida antarctica Lipase B | 1,4-Dioxan-2-one | Ring-Opening Polymerization | Poly(1,4-dioxan-2-one) |

This table shows enzymatic transformations relevant to the synthesis and polymerization of 1,4-dioxan-2-one.

Introduction of the tert-Butyl Substituent: Strategic Considerations

Pre-functionalization of Starting Materials with tert-Butyl Groups

A key strategy for the synthesis of this compound involves the use of starting materials that already contain the tert-butyl moiety. The primary precursor for this approach is 2-hydroxy-3,3-dimethylbutanoic acid. The synthesis of this α-hydroxy acid can be achieved through several routes. One common method involves the halogenation of 3,3-dimethylbutyric acid at the alpha position, followed by hydrolysis of the resulting α-halo acid. Another approach is the oxidation of 3,3-dimethyl-2-hydroxybutyric acid. google.comgoogle.com

Once the 2-hydroxy-3,3-dimethylbutanoic acid is obtained, the subsequent step is the cyclization to form the 1,4-dioxan-2-one ring. This transformation requires the introduction of a C2 unit that will become the oxygen and carbonyl group of the lactone. A general method for the synthesis of 1,4-dioxan-2-ones involves the reaction of a 1,3-dioxolane with carbon monoxide, which could be adapted for this purpose. beilstein-journals.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,3-dimethylbutyric acid | 1. Halogenating agent (e.g., NBS, SO₂Cl₂) 2. Hydrolysis | 2-hydroxy-3,3-dimethylbutanoic acid | google.com |

| 3,3-dimethyl-2-hydroxybutyric acid | Oxidizing agent (e.g., O₂, Pd catalyst, Bi compounds) | 3,3-dimethyl-2-oxobutanoic acid (intermediate) | google.com |

| 1,3-Dioxolane derivative | Carbon monoxide, Catalyst | 1,4-Dioxan-2-one derivative | beilstein-journals.org |

Table 1: Synthetic Approaches to 2-hydroxy-3,3-dimethylbutanoic acid and its potential cyclization

Post-Cyclization Functionalization Approaches to Incorporate the tert-Butyl Moiety

An alternative strategy involves the formation of the unsubstituted 1,4-dioxan-2-one ring first, followed by the introduction of the tert-butyl group at the C3 position. This approach typically relies on the generation of an enolate at the C3 position, which then acts as a nucleophile to attack a tert-butyl electrophile.

The generation of the enolate can be achieved using a strong base. However, the subsequent alkylation with a bulky electrophile like a tert-butyl halide (e.g., tert-butyl bromide or iodide) is challenging due to significant steric hindrance. libretexts.orgyoutube.com The SN2 reaction required for the alkylation is highly sensitive to steric bulk at both the electrophile and the nucleophile. The tert-butyl group is one of the most sterically demanding alkyl groups, making direct alkylation of the 1,4-dioxan-2-one enolate a difficult transformation. libretexts.orgyoutube.com

| Substrate | Base | Electrophile | Potential Product | Challenges |

| 1,4-Dioxan-2-one | Strong base (e.g., LDA, LHMDS) | tert-Butyl halide (e.g., t-BuBr, t-BuI) | This compound | Severe steric hindrance, low reaction yield, potential for elimination side reactions. |

Table 2: Post-Cyclization Alkylation Strategy and Associated Challenges

Challenges in Regio- and Stereoselective tert-Butylation

The introduction of the tert-butyl group, whether through pre- or post-cyclization strategies, presents significant challenges in terms of both regioselectivity and stereoselectivity.

Regioselectivity: In the context of post-cyclization functionalization, the generation of the enolate at the C3 position is generally regioselective due to the activating effect of the adjacent carbonyl group. However, the challenge lies in the subsequent alkylation step, where the steric hindrance of the tert-butyl group can lead to competing side reactions or a complete lack of reactivity.

Stereoselectivity: When a chiral center is created at the C3 position, controlling the stereochemistry is a major hurdle. The bulky tert-butyl group can influence the facial selectivity of both cyclization and alkylation reactions.

In pre-functionalization approaches, the stereochemistry of the final product is determined by the stereochemistry of the 2-hydroxy-3,3-dimethylbutanoic acid precursor and the stereochemical course of the cyclization reaction. Diastereoselective synthesis of substituted cyclic compounds often relies on controlling the approach of reagents to a developing stereocenter. beilstein-journals.orgnih.gov The large size of the tert-butyl group can act as a stereodirecting group, but it can also hinder the desired reaction pathway.

For post-cyclization alkylation, achieving high diastereoselectivity would require a chiral auxiliary or a chiral catalyst to control the approach of the tert-butyl electrophile to the enolate. However, the inherent steric clash between the bulky tert-butyl group and the dioxanone ring makes such controlled approaches difficult to achieve. The principles of stereocontrol observed in the synthesis of other highly substituted heterocyclic systems, such as tetrahydroquinolines and cyclohexanones, highlight the importance of substrate conformation and reagent control in achieving high diastereoselectivity. beilstein-journals.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 3 Tert Butyl 1,4 Dioxan 2 One

Ring-Opening Reactions of 3-Tert-butyl-1,4-dioxan-2-one

Ring-opening reactions of this compound involve the scission of the endocyclic ester bond. These reactions are fundamental to understanding its stability and its potential as a monomer for creating functional polymers.

The hydrolysis of this compound, a reaction with water, results in the cleavage of the ester bond to form a hydroxy acid. This process can be catalyzed by either acid or base. The generally accepted mechanism for ester hydrolysis proceeds via a nucleophilic acyl substitution pathway.

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide, which is subsequently protonated to yield the final hydroxy carboxylic acid product.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A similar tetrahedral intermediate is formed, and after a series of proton transfers, the ring opens to give the product.

For cyclic esters, the mechanism typically involves the cleavage of the acyl-oxygen bond. The bulky tert-butyl group at the C-3 position, which is alpha to the carbonyl group, introduces significant steric hindrance. This hindrance impedes the approach of nucleophiles (such as water or other solvent molecules) to the carbonyl carbon. Consequently, the rates of both acid- and base-catalyzed hydrolysis of this compound are expected to be considerably lower than that of the unsubstituted 1,4-dioxan-2-one (B42840).

Solvolysis follows a similar mechanistic pattern, with the solvent molecule (e.g., an alcohol) acting as the nucleophile. The steric effect of the tert-butyl group remains a dominant factor in controlling the reaction rate.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. When this compound reacts with an alcohol, the ring opens, and a new ester is formed with the alcohol. This reaction is typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, involving nucleophilic attack by the alcohol on the carbonyl carbon.

Similarly, the reaction with amines (aminolysis) leads to the formation of an amide. The amine acts as the nucleophile, attacking the carbonyl carbon and opening the ring to yield a hydroxy amide. The steric hindrance provided by the tert-butyl substituent significantly influences the rate of these reactions. The bulky group shields the carbonyl carbon, making it less accessible to incoming alcohol or amine nucleophiles, thereby reducing the reaction rate compared to less substituted analogs.

Ring-Opening Polymerization (ROP) of this compound

This compound can serve as a monomer for ring-opening polymerization (ROP), a process that yields polyesters with alternating ether and ester linkages. This method is crucial for synthesizing biodegradable and biocompatible polymers.

The polymerization of cyclic monomers is governed by a balance between enthalpy and entropy. The primary driving force for the ROP of many cyclic monomers is the release of ring strain. The polymerization of the parent monomer, 1,4-dioxan-2-one (PDO), is an equilibrium process. researchgate.net

Thermodynamic studies on PDO polymerization have determined the standard enthalpy (ΔH_p°) and entropy (ΔS_p°) of polymerization. These values dictate the equilibrium monomer concentration ([M]_eq) at a given temperature. Polymerization is only possible when the initial monomer concentration is greater than the equilibrium concentration. wiley-vch.de The process is characterized by a ceiling temperature (T_c), above which polymerization is thermodynamically unfavorable. For the bulk polymerization of PDO, the equilibrium monomer conversion is strongly dependent on temperature and the physical state (amorphous or crystalline) of the resulting polymer. researchgate.netepa.gov

For this compound, the presence of the bulky substituent is expected to alter these thermodynamic parameters. The tert-butyl group can increase the internal strain of the monomer ring due to steric interactions, which would make the enthalpy of polymerization more negative (more favorable). However, the substituent will also lead to increased steric crowding in the resulting polymer chain, decreasing the entropy of the system and thus making polymerization less favorable from an entropic standpoint.

The kinetics of PDO polymerization, often initiated by organometallic compounds like aluminum triisopropoxide, typically show a first-order dependence on the monomer concentration. researchgate.netepa.gov

Table 1: Thermodynamic Parameters for the Bulk Polymerization of 1,4-Dioxan-2-one (PDO) Note: This data is for the unsubstituted parent monomer.

| Parameter | Value | Conditions |

| ΔH_p° (Enthalpy) | -19 kJ mol⁻¹ | Catalyzed by Novozym 435 |

| ΔS_p° (Entropy) | -66 J K⁻¹ mol⁻¹ | Catalyzed by Novozym 435 |

| Apparent Activation Energy | 30.8 kJ mol⁻¹ | Initiated by a lanthanum complex |

This table was generated based on data from scientific studies. researchgate.netresearchgate.net

The ROP of 1,4-dioxan-2-one initiated by metal alkoxides, such as aluminum triisopropoxide (Al(OiPr)₃) or lanthanide isopropoxide, proceeds through a coordination-insertion mechanism. researchgate.netepa.govresearchgate.netresearchgate.net This mechanism involves several key steps:

Coordination: The carbonyl oxygen of the monomer coordinates to the metal center of the initiator.

Insertion: The monomer is then inserted into the metal-alkoxide bond of the initiator. This step involves the nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated monomer.

Crucially, mechanistic studies have demonstrated that this process occurs with a selective cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the endocyclic oxygen) rather than the alkyl-oxygen bond. researchgate.netepa.govresearchgate.net This pathway is typical for the ROP of lactones and ensures the formation of a polyester (B1180765) structure. The polymerization is considered a "living" process under certain conditions, which allows for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity. researchgate.net It is expected that this compound follows the same coordination-insertion pathway with acyl-oxygen bond scission, as the fundamental reactivity of the ester group is retained.

The tert-butyl group at the C-3 position has a profound impact on the ROP of this compound.

Equilibrium Conversion: The influence on equilibrium conversion is more complex. As mentioned, the tert-butyl group likely increases the ring strain of the monomer, which would shift the equilibrium towards the polymer. However, the resulting polymer will also experience significant steric strain due to the presence of the bulky pendant groups on every repeating unit. This steric repulsion in the polymer chain counteracts the effect of the initial ring strain, potentially leading to a lower equilibrium conversion or a lower ceiling temperature compared to the unsubstituted monomer. The final equilibrium position will depend on the delicate balance between the increased monomer ring strain and the increased polymer chain strain.

Catalyst Systems for Controlled ROP of this compound

The ring-opening polymerization (ROP) is a primary method for producing polyesters from cyclic ester monomers. However, no studies were found that specifically investigate the ROP of this compound.

Other Chemical Transformations and Functionalizations

Beyond polymerization, the broader chemical reactivity of this compound is also unexplored in the available literature.

Advanced Spectroscopic and Analytical Characterization of 3 Tert Butyl 1,4 Dioxan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-Tert-butyl-1,4-dioxan-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.

¹H NMR for Proton Assignment and Isomeric Purity Assessment

The ¹H NMR spectrum is crucial for assigning the chemical environment of each proton within the molecule. The bulky tert-butyl group significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons.

The most prominent signal in the spectrum is expected to be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.0-1.3 ppm. acdlabs.com The protons on the dioxanone ring would present more complex signals. The single proton at the C3 position (methine proton), being adjacent to both an oxygen atom and the electron-withdrawing tert-butyl group, is expected to resonate as a multiplet further downfield. The protons on the C5 and C6 methylene (B1212753) groups, being attached to oxygen atoms, would appear in the range of 3.5-4.5 ppm. Their exact chemical shifts and coupling patterns (multiplicity) would depend on the specific chair or boat conformation of the dioxane ring and the diastereotopic relationship between the protons.

Assessing isomeric purity is also a key application. The presence of any diastereomers would result in a separate set of signals for the ring protons and potentially a distinct singlet for the tert-butyl group of the minor isomer, allowing for quantification.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -C(CH ₃)₃ | 1.0 - 1.3 | Singlet (s) |

| CH (Position 3) | 3.8 - 4.2 | Doublet of doublets (dd) |

| O-CH ₂ (Position 5) | 3.9 - 4.5 | Multiplet (m) |

| O-CH ₂ (Position 6) | 3.6 - 4.2 | Multiplet (m) |

¹³C NMR for Carbon Backbone Elucidation and Substituent Effects

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing direct evidence of the molecular structure.

The carbonyl carbon (C2) of the lactone is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm, characteristic of an ester. oregonstate.edu The quaternary carbon of the tert-butyl group would appear around 30-40 ppm, while its three equivalent methyl carbons would give an intense signal in the upfield region, around 25-30 ppm. acdlabs.com The carbon at C3, substituted with the tert-butyl group and bonded to an oxygen, would be found in the 70-80 ppm range. The two methylene carbons of the dioxane ring (C5 and C6), each bonded to an oxygen atom, are expected to resonate in the 60-70 ppm region, similar to the parent 1,4-dioxane (B91453) molecule. docbrown.infodergipark.org.tr

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Position 2) | 165 - 175 |

| C H (Position 3) | 70 - 80 |

| O-C H₂ (Position 5) | 65 - 75 |

| O-C H₂ (Position 6) | 60 - 70 |

| -C (CH₃)₃ | 30 - 40 |

| -C(C H₃)₃ | 25 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Characterization

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships. Cross-peaks would be observed between the methine proton at C3 and the adjacent methylene protons at C5, and between the geminal protons on C5 and C6, confirming the connectivity within the dioxanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., linking the singlet at ~1.1 ppm to the methyl carbon signal at ~28 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the tert-butyl protons showing a cross-peak to the C3 carbon and the C3 proton showing correlations to the carbonyl carbon (C2) and the quaternary carbon of the tert-butyl group. These correlations would firmly establish the position of the tert-butyl substituent on the dioxanone ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns upon ionization. For this compound (C₈H₁₄O₃), the expected molecular weight is approximately 158.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 158 would be observed. A characteristic and often dominant fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 143 (M-15). researchgate.net Another highly probable fragmentation is the cleavage of the C-C bond to release the tert-butyl cation itself, which would produce a strong signal at m/z 57. nih.govdoaj.orgxml-journal.net

Further fragmentation of the dioxanone ring structure could proceed through ring-opening followed by the loss of small neutral molecules. Common losses from cyclic esters include carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da). rsc.orglibretexts.org This could lead to fragment ions at m/z 130 (M-CO) and m/z 114 (M-CO₂).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 114 | [M - CO₂]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions corresponding to the C=O, C-O, and C-H bonds.

The most diagnostic absorption would be the strong, sharp peak for the carbonyl (C=O) stretching vibration of the six-membered lactone (cyclic ester). This band is typically observed in the range of 1735-1750 cm⁻¹. spcmc.ac.inmsu.eduorgchemboulder.com The presence of the ring structure slightly increases the frequency compared to acyclic esters. The spectrum would also feature strong C-O stretching bands, characteristic of the ester and ether linkages, in the fingerprint region between 1000 and 1300 cm⁻¹. spcmc.ac.inorgchemboulder.com Additionally, C-H stretching vibrations from the tert-butyl and methylene groups would be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 4: Predicted Principal IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | 1735 - 1750 | Strong |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium-Strong |

| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. nih.govacs.orgnih.govtandfonline.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).

Gas Chromatography (GC): Given its likely volatility, gas chromatography is another excellent technique for purity assessment. ysi.comresearchgate.net A capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5 or DB-17) would be appropriate. Flame ionization detection (FID) would provide a robust response for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and identification of any impurities based on their mass spectra. nih.govrice.eduepa.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are paramount for assessing the purity of this compound and for quantifying it in various matrices. Both GC and HPLC offer high-resolution separation, but the choice of method depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): As a moderately volatile compound, this compound is amenable to analysis by GC. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. A flame ionization detector (FID) is commonly used for the analysis of organic molecules like this lactone, offering high sensitivity. The selection of the capillary column is critical; a non-polar column (e.g., DB-5) or a mid-polarity column would be suitable for resolving the analyte from impurities or reaction byproducts. Temperature programming is typically employed to ensure sharp peaks and efficient elution. While specific application notes for this compound are not prevalent, methods for the parent compound, 1,4-dioxane, often utilize columns like the TG-624 and involve programmed temperature ramps to achieve separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For lactones, reversed-phase HPLC is the method of choice. researchgate.net This involves a non-polar stationary phase (typically C18) and a polar mobile phase. A gradient elution, commonly using a mixture of acetonitrile and water, allows for the effective separation of the target compound from polar and non-polar impurities. acs.orgtandfonline.com Detection is often achieved using a UV detector, as the carbonyl group in the lactone ring provides a chromophore, although its absorption may be weak. A wavelength of around 205-220 nm is typically used for detecting such functional groups. acs.org

Table 1: Illustrative Chromatographic Conditions for Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 type) | 150 mm x 4.6 mm ID, 5 µm (e.g., C18) |

| Mobile Phase | Carrier Gas: Helium or Nitrogen | A: Water, B: Acetonitrile (Gradient Elution) |

| Flow Rate | 1-2 mL/min | 0.5-1.5 mL/min |

| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) at ~210 nm |

| Injection Volume | 1 µL (split/splitless) | 5-20 µL |

| Temperature | Oven Program: e.g., 50°C hold 2 min, ramp to 250°C | Column Oven: 25-40°C |

Coupled Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

For unambiguous identification and structural elucidation, chromatography is coupled with mass spectrometry (MS). These hyphenated techniques provide both retention time data and mass-to-charge ratio information, offering a powerful tool for comprehensive chemical profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive method for identifying volatile and semi-volatile compounds. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the compound's molecular weight and a series of fragment ions. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification. For this compound (C₈H₁₄O₃, MW: 158.19 g/mol ), key fragments would be expected from the loss of the tert-butyl group, cleavage of the dioxane ring, and loss of carbon monoxide or dioxide. Analysis of 1,4-dioxane by GC-MS often involves monitoring specific ions (Selected Ion Monitoring, SIM) for enhanced sensitivity and selectivity. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not suitable for GC. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used. ESI generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺), allowing for the determination of the molecular weight with high accuracy. This technique is particularly useful for confirming the identity of the main compound and characterizing any non-volatile impurities or degradation products that may be present in the sample.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Key m/z Values | Information Provided |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 158 (M+), 101 ([M-C₄H₉]⁺), 87, 73, 57 (C₄H₉⁺) | Molecular weight, structural fragmentation pattern |

| LC-MS | Electrospray (ESI+) | 159 ([M+H]⁺), 181 ([M+Na]⁺) | Confirmation of molecular weight |

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals are obtained)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. acs.org The successful application of this method is entirely dependent on the ability to grow single crystals of high quality and sufficient size.

The process involves irradiating a single crystal with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The angles and intensities of these diffracted beams are used to calculate an electron density map of the molecule. From this map, the precise positions of each atom in the crystal lattice can be determined.

For this compound, a successful crystallographic analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the 1,4-dioxan-2-one (B42840) ring (e.g., chair, boat, or twist-boat) and the orientation of the equatorial or axial tert-butyl substituent. Furthermore, the analysis would describe the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the bulk properties of the solid. While crystal structures for the parent 1,4-dioxane and its derivatives have been reported, specific crystallographic data for this compound is not currently available in the public domain. acs.org

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic) |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (lengths in Å) and α, β, γ (angles in °) |

| Z | Number of molecules per unit cell |

| Calculated Density | Density of the crystal calculated from the structure (g/cm³) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data |

Computational and Theoretical Investigations of 3 Tert Butyl 1,4 Dioxan 2 One

Conformational Analysis and Ring Strain Calculations

The six-membered 1,4-dioxan-2-one (B42840) ring is not planar and exists in various conformations to minimize torsional and steric strain. The presence of a bulky substituent like the tert-butyl group significantly influences the preferred geometry.

The parent 1,4-dioxane (B91453) ring has been studied extensively, providing a basis for understanding its substituted derivatives. acs.orgacs.org Like cyclohexane (B81311), the 1,4-dioxane ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. Ab initio molecular orbital theory studies on 1,4-dioxane have established that the chair conformation is the most stable, representing the global energy minimum. acs.orgacs.org The twist-boat conformation is the next most stable, while the true boat form is typically a transition state between twist-boat conformers. acs.org

For the 1,4-dioxan-2-one ring, the introduction of an sp2-hybridized carbonyl carbon flattens the ring at that position. However, the chair-like conformation is still expected to be the most stable. The free energy barrier for ring inversion in the parent 1,4-dioxane has been determined to be approximately 9.7 kcal/mol. rsc.org The presence of the lactone functionality in 3-Tert-butyl-1,4-dioxan-2-one will alter this barrier, but the fundamental preference for a chair conformer remains.

Table 1: Relative Energies of 1,4-Dioxane Conformations (Illustrative) This table presents generalized data for the parent 1,4-dioxane ring to illustrate the energy differences between major conformations.

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0.0 | Most Stable |

| Twist-Boat | ~5-6 | Intermediate |

| Boat | ~7-8 | Least Stable (Transition State) |

The tert-butyl group is exceptionally bulky and exerts a strong steric influence on the conformation of any ring system to which it is attached. chemistrylearner.comresearchgate.net Due to its size, it has a profound preference for occupying the equatorial position in a chair conformation to avoid energetically unfavorable 1,3-diaxial interactions. fiveable.me When a tert-butyl group is forced into an axial position, it results in significant steric strain, destabilizing the molecule. chemistrylearner.com

In the case of this compound, the chair conformation with the tert-butyl group in the equatorial position will be overwhelmingly favored. The energy penalty for an axial tert-butyl group is so high that the ring is effectively "locked" in this single conformation. This conformational locking simplifies the analysis of the molecule's reactivity and spectroscopic properties, as only one major conformer needs to be considered.

Table 2: Influence of Substituent Position on Cyclohexane Ring Stability (Illustrative Analogy) This table uses cyclohexane as a well-studied model to demonstrate the energetic preference of the tert-butyl group for the equatorial position.

| Substituent | Position | Destabilization Energy (kcal/mol) |

|---|---|---|

| -CH₃ | Axial | ~1.7 |

| -C(CH₃)₃ | Axial | >5.0 |

| -C(CH₃)₃ | Equatorial | ~0 |

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of organic molecules. researchgate.netdergipark.org.tr DFT calculations can provide accurate predictions of electronic structure, reaction energetics, and spectroscopic data. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. mdpi.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. mdpi.com

For this compound, DFT calculations would likely show:

HOMO: Localized primarily on the non-carbonyl oxygen atoms, specifically their p-type lone pair orbitals.

LUMO: Centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. This makes the carbonyl carbon the primary site for nucleophilic attack.

The energy gap can be calculated to predict the molecule's relative stability and its electronic absorption properties in the UV-Vis spectrum. nih.gov

Table 3: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Primary Location | Chemical Character |

|---|---|---|

| HOMO | Ether and Ester Oxygen Atoms (lone pairs) | Nucleophilic / Electron Donating |

| LUMO | Carbonyl Carbon and Oxygen (π* C=O) | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap (ΔE) | Entire Molecule | Indicator of Kinetic Stability |

DFT is a powerful tool for mapping reaction mechanisms, such as the ring-opening of lactones. rsc.org The ring-opening polymerization or hydrolysis of 1,4-dioxan-2-one and its derivatives is of significant interest for creating biodegradable polymers. researchgate.netnih.gov

Computational studies can elucidate the pathway of such a reaction, for instance, a base-catalyzed hydrolysis. The process involves:

Reactants: The initial energy of the this compound and a nucleophile (e.g., OH⁻) is calculated.

Transition State: The nucleophile attacks the electrophilic carbonyl carbon. DFT can locate the geometry and energy of the transition state for this step, which involves the formation of a tetrahedral intermediate. This calculation yields the activation energy (Ea) of the reaction.

Products: The ring opens to form the final product, and its energy is calculated.

By comparing the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed, providing critical insights into the reaction kinetics and thermodynamics.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation. nih.govresearchgate.net

IR Frequencies: Theoretical vibrational frequency calculations can predict the infrared spectrum. dergipark.org.tr For this compound, a very strong absorption band corresponding to the C=O stretching vibration of the ester group would be predicted, typically in the range of 1730-1750 cm⁻¹. Other predictable frequencies include C-O stretching and C-H bending vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., tetramethylsilane). This allows for direct comparison with experimental data to confirm the molecular structure.

Table 4: Theoretically Predicted Spectroscopic Data for Key Functional Groups

| Spectroscopy Type | Functional Group / Atom | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O stretch (ester) | ~1740 cm⁻¹ (strong intensity) |

| ¹³C NMR | C=O (carbonyl carbon) | ~170 ppm |

| ¹³C NMR | -C (CH₃)₃ (quaternary carbon) | ~30-40 ppm |

| ¹H NMR | -C(CH₃ )₃ (tert-butyl protons) | ~0.9-1.2 ppm (singlet, 9H) |

Molecular Dynamics Simulations for Solution-Phase Behavior

Specific molecular dynamics (MD) simulations for this compound to elucidate its behavior in a solution phase have not been reported in the available literature. MD simulations are powerful tools for understanding the interactions between a solute and solvent molecules, providing insights into solvation structures, dynamics, and thermodynamic properties.

For the related compound 1,4-dioxane, molecular dynamics simulations have been utilized to study its properties in aqueous solutions. These studies investigate physical properties such as density, enthalpy of mixing, and viscosity, and analyze the hydrogen bonding between dioxane and water molecules. researchgate.netdntb.gov.ua Furthermore, MD simulations have been used to explore the effect of 1,4-dioxane on the structure of biomembrane models. nih.gov However, the presence of the tert-butyl group and the carbonyl group in this compound would significantly alter its interactions in solution compared to 1,4-dioxane, making direct extrapolation of these results inappropriate. Without dedicated simulations for this compound, its specific solution-phase behavior remains uncharacterized from a computational standpoint.

Applications in Advanced Materials Research and Organic Synthesis

Role as a Monomer for Tailored Poly(1,4-dioxan-2-one) (PPDX) Copolymers and Homopolymers

3-Tert-butyl-1,4-dioxan-2-one serves as a functional monomer in ring-opening polymerization (ROP), a process used to synthesize a variety of polyesters. chemrxiv.orgmdpi.com The incorporation of the tert-butyl group allows for the precise tailoring of the resulting polymer's physical and chemical properties.

The ring-opening polymerization of 1,4-dioxan-2-one (B42840) and its derivatives yields poly(ester-alt-ether)s, a class of polymers that combines the flexibility of ether linkages with the degradability of ester moieties. nih.govresearchgate.net The polymerization of this compound specifically produces a poly(ester-alt-ether) with regularly spaced tert-butyl side groups.

The presence of the bulky tert-butyl group is instrumental in tuning the material's properties:

Thermal Properties : The substituent can significantly alter the glass transition temperature (Tg) and melting temperature (Tm) of the polymer compared to unsubstituted poly(1,4-dioxan-2-one) (PPDX). The bulky group can restrict chain mobility, potentially increasing the Tg. mdpi.commdpi.com

Solubility and Hydrophobicity : The nonpolar tert-butyl group increases the hydrophobicity of the polymer, making it more soluble in nonpolar organic solvents and less permeable to water.

Degradability : The steric hindrance from the tert-butyl group adjacent to the ester linkage can influence the rate of hydrolytic or enzymatic degradation, allowing for controlled degradation profiles.

These tunable characteristics make the resulting polymers attractive for applications requiring specific thermal and degradation behaviors. acs.org

Table 1: Predicted Influence of Tert-butyl Group on PPDX Properties

| Property | Unsubstituted PPDX | Poly(this compound) | Rationale for Change |

|---|---|---|---|

| Glass Transition (Tg) | -13 °C nih.gov | Higher | Increased chain rigidity from bulky side group. |

| Melting Point (Tm) | 106 °C nih.gov | Lower | Disruption of crystalline packing by side group. |

| Hydrophobicity | Moderate | Higher | Addition of nonpolar alkyl group. |

| Degradation Rate | Baseline | Slower | Steric hindrance around the ester linkage. |

Modern polymer synthesis techniques enable the creation of complex macromolecular architectures beyond simple linear chains. By employing controlled polymerization methods, this compound can be incorporated into sophisticated structures like block copolymers and star polymers. cmu.educmu.edu

Block Copolymers : Through sequential monomer addition in a living polymerization process, blocks of poly(this compound) can be grown from or added to other polymer chains. For example, a block copolymer could be synthesized combining a hydrophilic block of polyethylene (B3416737) oxide with a hydrophobic block derived from this compound, creating amphiphilic structures that can self-assemble in solution. researchgate.net

Star Polymers : Using a multifunctional initiator (the "core-first" method), multiple polymer arms can be grown simultaneously, resulting in a star-shaped architecture. ugent.be Alternatively, linear polymer "arms" can be synthesized first and then attached to a central core molecule. cmu.edu These star polymers exhibit unique solution properties, such as lower viscosity compared to linear polymers of the same molecular weight. cmu.edu

The ability to integrate this monomer into such architectures opens pathways to novel materials with highly specific and controllable functionalities.

While many degradable polyesters are investigated for biomedical use, the properties conferred by the tert-butyl group make polymers derived from this compound suitable for various non-biomedical applications. The toughness and high elongation at break observed in related poly(ester-alt-ethers) like PPDX provide a strong foundation for these applications. nih.govresearchgate.net

Films and Coatings : The increased hydrophobicity and potential for tailored thermal properties could be advantageous for producing protective films and coatings. For instance, these polymers could be used to create moisture-resistant coatings for electronics or packaging. nih.gov

Adhesives : The tunable glass transition temperature and mechanical properties allow for the formulation of adhesives with specific performance characteristics, such as pressure-sensitive adhesives or hot-melt adhesives.

Thermoplastic Elastomers : By incorporating the monomer into block copolymers with both rigid and soft segments, it is possible to create thermoplastic elastomers with tailored flexibility and resilience. upc.edu

Utilization as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

As a chiral molecule, this compound holds potential as a valuable tool in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. wikipedia.org It can be used either as a chiral building block or as a chiral auxiliary.

As a chiral building block , the intact ring system is incorporated into the final product. sigmaaldrich.com The defined stereochemistry at the C3 position serves as a foundation for constructing more complex chiral molecules. Dioxane-derived structures are recognized as important components in the synthesis of natural products and pharmaceuticals. researchgate.net

As a chiral auxiliary , the molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky tert-butyl group can effectively shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered side, thus inducing high diastereoselectivity. williams.edu After the reaction, the auxiliary is cleaved from the product and can potentially be recovered for reuse.

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The synthesis and polymerization of substituted 1,4-dioxan-2-ones like the tert-butyl variant contribute to the expansion of synthetic methodologies in polymer chemistry. The ability to introduce specific functional groups onto the polymer backbone via monomer design allows for the creation of a wider array of materials with predictable and tunable properties. This monomer-based approach provides a powerful alternative to post-polymerization modification, which can often be less efficient and harder to control. The general synthesis of 1,4-dioxan-2-ones can be achieved by reacting carbon monoxide with formaldehyde (B43269) and a 1,2-glycol, providing a potential route to this class of monomers. google.com

Exploration as a Model Compound for Studying Stereoelectronic Effects and Reaction Mechanisms

The rigid, chair-like conformation of the 1,4-dioxane (B91453) ring system makes it an excellent scaffold for studying stereoelectronic effects and reaction mechanisms. acs.org The presence of the large tert-butyl group at the C3 position effectively "locks" the conformation of the ring, minimizing conformational ambiguity and allowing for a clearer investigation of other effects.

This conformational rigidity is useful for studying:

Anomeric Effects : Interactions between lone pair orbitals on the ring oxygens and adjacent anti-bonding orbitals can be studied with greater precision. thieme-connect.de

Reaction Pathways : The fixed stereochemistry and steric environment allow for detailed mechanistic studies of reactions such as enolate formation and ring-opening polymerization, providing insight into transition states and reaction kinetics. researchgate.net

By serving as a model compound, this compound can help elucidate fundamental principles of organic chemistry that are broadly applicable to other molecular systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Tert-butyl-1,4-dioxan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via ring-opening polymerization or catalytic reactions. For example, asymmetric Robinson annulation using (S)-proline derivatives as catalysts has been reported for structurally similar lactones, highlighting the role of stereoselectivity in synthesis . Key parameters include temperature control (e.g., 25–60°C), solvent selection (polar aprotic solvents preferred), and stoichiometric ratios of reactants. Characterization via NMR and mass spectrometry is critical for verifying purity, as residual catalysts or byproducts (e.g., unreacted tert-butyl groups) may affect downstream applications .

Q. How can the physical and chemical properties of this compound be systematically characterized?

- Methodological Answer :

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal melting points (~114°C) and decomposition profiles .

- Hydrolytic Stability : Equilibrium constants (e.g., in acidic aqueous media) between the lactone and its hydrolysis product (2-(2-hydroxyethoxy) acetic acid) should be measured under controlled pH and ionic strength .

- Spectroscopy : FT-IR and /-NMR confirm functional groups (e.g., ester carbonyl at ~1700 cm) and structural integrity .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported toxicological data for this compound?

- Methodological Answer : Discrepancies arise from model systems (in vitro vs. in vivo) and metabolic activation. For instance:

- In Vitro : Some studies report mutagenicity via Ames tests (with S9 metabolic activation), while others show no activity without S9 .

- In Vivo : F344 rat studies found no induction of preneoplastic hepatic foci, suggesting species-specific metabolism or insufficient exposure duration .

- Recommendations : Use isotope-labeled analogs (e.g., -tagged compounds) to track metabolic pathways and employ humanized liver models to bridge interspecies gaps .

Q. How can the thermal stability of this compound-derived polymers be enhanced for biomedical applications?

- Methodological Answer :

- Additive Stabilization : Incorporating chelators (e.g., tin-based agents) or end-capping reagents reduces thermal degradation during melt processing. For example, adding 0.5 wt% tin(II) ethylhexanoate increases the degradation onset temperature by ~20°C .

- Copolymer Design : Blending with starch or poly(L-lactide) improves crystallinity and delays chain scission. DSC studies show enhanced stability in poly(1,4-dioxan-2-one)/starch blends due to hydrogen bonding .

- Table : Thermal Stability Data

| Stabilizer | Degradation Onset (°C) | Reference |

|---|---|---|

| None (Pure PPDO) | 220 | |

| Tin(II) ethylhexanoate | 240 | |

| Starch (20 wt%) | 260 |

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

- Methodological Answer : The tert-butyl group enhances steric hindrance, favoring enantioselective outcomes. In Hajos–Wiechert reactions, (S)-proline-3-tert-butyl derivatives stabilize transition states via hydrogen bonding and π-π interactions, achieving >90% enantiomeric excess (ee) in annulation products . Computational modeling (DFT) and X-ray crystallography of catalyst-substrate complexes are recommended to validate mechanistic hypotheses .

Data Contradiction Analysis

Q. Why do studies on the genotoxicity of this compound yield conflicting results?

- Methodological Answer : Variations arise from:

- Metabolic Activation : In vitro systems lacking liver S9 fractions may underestimate bioactivation pathways .

- Exposure Duration : Subchronic vs. chronic studies (e.g., 90-day vs. 2-year assays) affect detection of latent effects.

- Experimental Design : Contradictions in Ames test outcomes (e.g., ±S9) suggest metabolite-dependent DNA adduct formation. Follow-up studies should use metabolically competent cell lines (e.g., HepG2) and dose-response analyses .

Research Tools & Best Practices

Q. What analytical techniques are critical for detecting degradation products of this compound in environmental fate studies?

- Methodological Answer :

- LC-MS/MS : Identifies hydrolytic products like 2-(2-hydroxyethoxy) acetic acid with ppm-level sensitivity .

- Isotope Tracing : -labeled compounds enable tracking of degradation pathways in soil/water matrices .

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic effects of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.